molecular formula C24H21N3O5S B2533848 methyl 2-[[2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetyl]amino]benzoate CAS No. 865591-94-2

methyl 2-[[2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetyl]amino]benzoate

Cat. No. B2533848
M. Wt: 463.51
InChI Key: UEHIOOSKALOWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups, including a furan ring, a quinoline ring, a cyano group, a sulfanyl group, an acetyl group, and an amino group. These functional groups suggest that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and quinoline rings would likely contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the cyano group could undergo nucleophilic substitution reactions, and the sulfanyl group could engage in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would be affected by the polar functional groups, and its stability could be influenced by the aromatic rings .

Scientific Research Applications

Reactivity with Wine Nucleophiles

Research by Nikolantonaki and Waterhouse (2012) on quinones, which share structural similarities with the compound of interest, studied their reactions with wine nucleophiles. This study highlighted the reactive nature of quinones with various nucleophiles, providing insights into oxidative processes in wine, which could be relevant for understanding the antioxidant interactions of related compounds (Nikolantonaki & Waterhouse, 2012).

Heterocyclic Compound Synthesis

The synthesis and biological evaluation of amino-3,5-dicyanopyridines by Betti et al. (2019) offer insights into the design of adenosine receptor ligands with potential antineuropathic activity. The research demonstrates the versatility of such structures in medicinal chemistry, suggesting possible pharmacological directions for related compounds (Betti et al., 2019).

Molecular Modifications and Ligand Design

Modifications on specific molecular cores, as investigated by Betti et al., indicate the capacity for structural adjustments to achieve desired biological activities. This methodology could be applied to methyl 2-[[2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetyl]amino]benzoate for developing novel ligands targeting specific receptors (Betti et al., 2019).

Synthesis of Heterocyclic Compounds

Al-Taifi, Abbady, and Bakhite (2016) explored the synthesis of new heterocyclic compounds containing thienylbenzo[h]quinoline moiety, which relates to the interest in developing novel compounds with specific heterocyclic features for potential applications in materials science or pharmacology (Al-Taifi et al., 2016).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology .

properties

IUPAC Name

methyl 2-[[2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S/c1-31-24(30)14-6-2-3-7-16(14)26-20(29)13-33-23-15(12-25)21(19-10-5-11-32-19)22-17(27-23)8-4-9-18(22)28/h2-3,5-7,10-11,21,27H,4,8-9,13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHIOOSKALOWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[[2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetyl]amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.